3-iso-Butoxy-5-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Butoxy-5-fluorothiophenol is an aromatic thiol compound with the molecular formula C10H13FOS It is characterized by the presence of a fluorine atom and an iso-butoxy group attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of aryl halides with sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid . Another method involves the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water .
Industrial Production Methods: Industrial production of 3-iso-Butoxy-5-fluorothiophenol may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-iso-Butoxy-5-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
3-iso-Butoxy-5-fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-5-fluorothiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, affecting their function. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
- 3-n-Butoxy-5-fluorothiophenol
- 4-fluoro-3-isobutoxybenzenethiol
Comparison: 3-iso-Butoxy-5-fluorothiophenol is unique due to the specific positioning of the iso-butoxy and fluorine groups on the thiophenol ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, which can be advantageous in certain applications compared to similar compounds .
Properties
Molecular Formula |
C10H13FOS |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-fluoro-5-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-9-3-8(11)4-10(13)5-9/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QODQFXDEFHADFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.